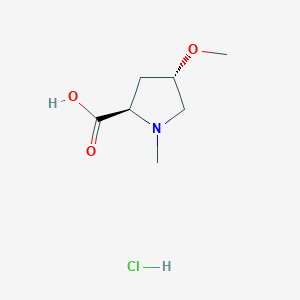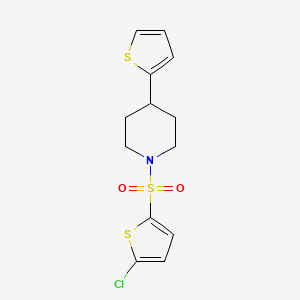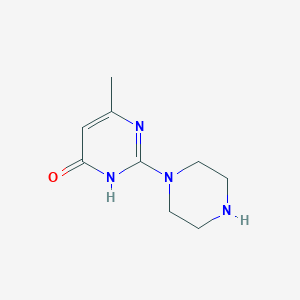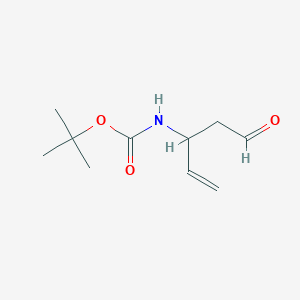![molecular formula C15H10FN3O3 B2748660 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate CAS No. 431981-46-3](/img/structure/B2748660.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions. The yield and purity of the product at each step would also be considered.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, density, and reactivity. Spectroscopic properties could also be included here.Scientific Research Applications
Synthesis and Properties
Antibacterial Agents : Compounds with fluorine-containing triazinones show promising antibacterial activities. The synthesis involves condensing amino-triazinones with various benzoic acids, including 4-fluorobenzoic acid, highlighting their potential as a scaffold for developing new antibacterial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
Metal Coordination Polymers : The synthesis of novel InIII-based coordination polymers using fluorobenzoic acid demonstrates potential applications in inhibiting human hemangioma cells, showcasing the role of such compounds in developing anticancer agents (Xie Xin & X.-K. Wang, 2019).
Potential Applications
Cancer Research : Fluorine-containing compounds have been explored for their in vitro anticancer activity against human hemangioma cells, indicating their potential in cancer research and treatment strategies (Xie Xin & X.-K. Wang, 2019).
Fluorescent Dyes and Probes : Certain benzotriazine derivatives have been investigated for their photophysical properties, suggesting their use as fluorescent dyes or probes in biological and non-biological applications due to favorable fluorescent lifetimes, quantum yields, and photostabilities (Xiangzhi Song, Daniel S. Kassaye, & J. Foley, 2008).
Organic Electronics : The modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids, such as 4-fluorobenzoic acid, significantly improves conductivity, suggesting applications in organic electronics, including organic solar cells (L. Tan, Huanyu Zhou, Ting Ji, Liqiang Huang, & Yiwang Chen, 2016).
Safety And Hazards
This section would describe any risks associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and storage.
Future Directions
This would involve a discussion of areas where further research could be beneficial. This could include potential applications of the compound, or ways that its synthesis could be improved.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRCDTXOVLNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)
methanone](/img/structure/B2748579.png)




![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)

![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)
![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)


![Ethyl 4-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2748598.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2748599.png)